molecular formula C20H30O3 B14117311 (10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid

(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid

Cat. No.: B14117311
M. Wt: 318.4 g/mol
InChI Key: MCRJLMXYVFDXLS-XHDHHSEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid is a bioactive lipid derived from arachidonic acid. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family, which are known for their roles in various biological processes, including inflammation and cell signaling. This compound is particularly notable for its involvement in the regulation of vascular tone and platelet aggregation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce a hydroxy group at specific positions on the carbon chain. The reaction conditions generally require a controlled environment with specific pH and temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in large bioreactors, where conditions such as nutrient supply, oxygen levels, and temperature are carefully regulated to maximize yield.

Chemical Reactions Analysis

Types of Reactions

(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize the hydroxy group to form keto derivatives.

    Reduction: The hydroxy group can be reduced to form corresponding alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are often employed in substitution reactions.

Major Products

    Oxidation: Keto derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study lipid oxidation and enzymatic reactions.

    Biology: It plays a role in cell signaling pathways and is used to investigate the mechanisms of inflammation and immune responses.

    Medicine: Research focuses on its potential therapeutic effects in treating inflammatory diseases and cardiovascular conditions.

    Industry: It is utilized in the development of pharmaceuticals and as a biochemical marker in various diagnostic assays.

Mechanism of Action

The mechanism of action of (10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, binding to G-protein coupled receptors (GPCRs) and activating downstream signaling pathways. These pathways regulate various physiological processes, including inflammation, vascular tone, and platelet aggregation.

Comparison with Similar Compounds

Similar Compounds

    (5Z,8Z,11Z,14Z)-Eicosatetraenoic acid (Arachidonic acid): The precursor to (10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid.

    (5Z,8Z,11Z,14Z)-15-Hydroxyicosatetraenoic acid (15-HETE): Another hydroxyeicosatetraenoic acid with similar biological functions.

    (5Z,8Z,11Z,14Z)-20-Hydroxyicosatetraenoic acid (20-HETE): Known for its role in regulating blood pressure and kidney function.

Uniqueness

This compound is unique due to its specific position of the hydroxy group and its distinct role in regulating vascular tone and platelet aggregation. Its specific interactions with certain receptors and enzymes also differentiate it from other similar compounds.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3?,9-7?,11-8?,13-10?,17-14+

InChI Key

MCRJLMXYVFDXLS-XHDHHSEKSA-N

Isomeric SMILES

CCC=CCC=CCC(/C=C/C=CCC=CCCCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O

Origin of Product

United States

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